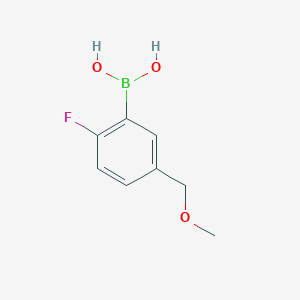

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPACPLLHKMQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)COC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222419 | |

| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333407-14-9 | |

| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333407-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid chemical properties

Executive Summary

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 1333407-14-9) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. Distinguished by its ortho-fluorine substituent and meta-methoxymethyl ether moiety, this reagent offers a unique combination of electronic modulation and solubility enhancement. The ortho-fluorine atom enhances the Lewis acidity of the boron center while blocking metabolic hotspots, and the methoxymethyl group serves as a stable, polar handle for hydrogen bonding interactions. This guide details its physicochemical properties, synthetic accessibility, reactivity profile in palladium-catalyzed cross-couplings, and handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Identification Data

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1333407-14-9 |

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.97 g/mol |

| SMILES | COCC1=CC=C(F)C(B(O)O)=C1 |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Structural Analysis

-

Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), increasing the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This can facilitate transmetallation in catalytic cycles but may also increase susceptibility to protodeboronation under forcing conditions.

-

Benzylic Ether Moiety: The 5-(methoxymethyl) group (-CH₂OCH₃) acts as a robust ether linkage. Unlike acetal-based protecting groups (e.g., MOM), this benzylic ether is stable to acidic workups and standard basic coupling conditions, though it is susceptible to hydrogenolysis (Pd/C, H₂) and benzylic oxidation.

Synthetic Accessibility & Manufacturing[8]

The synthesis of this compound typically proceeds via halogen-lithium exchange or Grignard formation from the corresponding aryl bromide precursor.

Synthesis Workflow

The preferred route involves the cryogenic lithiation of 1-bromo-2-fluoro-5-(methoxymethyl)benzene followed by electrophilic trapping with a trialkyl borate.

Figure 1: Synthetic pathway via cryogenic halogen-lithium exchange. The kinetic control at -78°C prevents benzylic deprotonation.

Reactivity Profile

Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in Palladium-catalyzed Suzuki-Miyaura cross-couplings.[1] The presence of the ortho-fluorine atom introduces steric bulk and electronic deactivation, which may require specialized ligands (e.g., SPhos, XPhos) or higher catalyst loadings compared to non-fluorinated analogs.

Mechanistic Considerations

-

Transmetallation: The increased Lewis acidity of the boron center (due to the F-atom) generally accelerates the formation of the boronate-palladium complex.

-

Protodeboronation: Ortho-substituted boronic acids are prone to hydrolytic deboronation. Anhydrous conditions or the use of mild bases (e.g., K₃PO₄ instead of K₂CO₃) can mitigate this side reaction.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The boronic acid enters at the Transmetallation stage.[2]

Stability of the Methoxymethyl Ether

The 5-methoxymethyl group is a benzylic ether.

-

Base Stability: Excellent. Compatible with NaOH, K₂CO₃, Cs₂CO₃, and alkoxides.

-

Acid Stability: Good.[3] Resistant to dilute acids used in workups.

-

Reductive Stability: Poor. Benzylic ethers can be cleaved under hydrogenolysis conditions (H₂, Pd/C). If the final drug target requires deprotection, this is a feature; otherwise, alternative reduction methods (e.g., Fe/HCl for nitro groups) should be selected.

Medicinal Chemistry Applications

Bioisosteric Design

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the ortho-position blocks metabolic oxidation at a typically labile site on the phenyl ring.

-

Lipophilicity Modulation: The methoxymethyl group adds polarity (H-bond acceptor) without introducing a labile proton (like a free hydroxyl), improving membrane permeability while maintaining solubility.

Scaffold Utility

This molecule serves as a "linker" unit. The boronic acid allows attachment to a heteroaryl core, while the methoxymethyl group can be later derivatized (e.g., converted to a benzylic bromide or aldehyde) to extend the carbon chain.

Experimental Protocol: Representative Suzuki Coupling

Objective: Coupling of this compound with an aryl bromide.

Reagents:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 221 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Inertion: Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) under a positive stream of nitrogen.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine.[4] Dry organic layer over MgSO₄, filter, and concentrate.[4]

-

Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the reaction stalls, switch to Pd(PPh₃)₄ or XPhos Pd G2 to overcome the steric hindrance of the ortho-fluorine.

Safety and Handling

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][6][7][8] |

| STOT-SE | H335 | May cause respiratory irritation.[5][7] |

-

Handling: Use in a fume hood. Avoid dust formation.[6][7][8] Boronic acids can be irritating to mucous membranes.[1]

-

Storage: Store at 2–8°C (refrigerated) to prevent protodeboronation or anhydride formation (trimerization to boroxine) over long periods. Keep container tightly sealed.

References

-

Sigma-Aldrich. (n.d.).[9] 2-Fluoro-5-methoxyphenylboronic acid Product Page. Retrieved from (Note: Analogous structure reference for general properties).

-

BLDpharm. (n.d.). This compound MSDS and Properties. Retrieved from .

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 4-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Introduction: A Versatile Building Block in Modern Synthesis

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid, identified by its CAS number 1333407-14-9, is a highly functionalized arylboronic acid that has emerged as a crucial building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Arylboronic acids are foundational reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2][3] This specific molecule is distinguished by two key structural features: a fluorine atom ortho to the boronic acid group and a methoxymethyl ether group at the meta position. These substituents are not mere decorations; they impart unique electronic and steric properties that researchers can leverage to fine-tune the characteristics of target molecules.

The strategic placement of a fluorine atom is a well-established strategy in drug design.[4][5] Its high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to protein targets, and pKa.[4][6][7] The methoxymethyl (MOM) group, while often used as a stable and reliable protecting group for alcohols, here serves as a permanent structural element that can modulate solubility and engage in specific intermolecular interactions.[8][9][10] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering both foundational knowledge and practical, field-proven protocols for its effective use.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is typically a white to off-white solid, and like many boronic acids, it may exist in equilibrium with its anhydride (a boroxine).

| Property | Value | Source |

| CAS Number | 1333407-14-9 | [11] |

| Molecular Formula | C₈H₁₀BFO₃ | [11] |

| Molecular Weight | 183.97 g/mol | [11] |

| Appearance | White to Light yellow powder/crystal | [12][13] |

| Purity | Typically ≥97% | [12][14] |

| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [12] |

Synthesis and Mechanistic Rationale

The preparation of substituted phenylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate (either an organolithium or a Grignard reagent), which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.[15]

A logical and commonly employed synthetic route to this compound starts from the commercially available precursor, 1-bromo-2-fluoro-5-(methoxymethyl)benzene.

Causality Behind Experimental Choices:

-

Lithiation over Grignard: The first step involves a halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C). This is often preferred for electronically diverse aryl bromides as it is a rapid and generally clean reaction. The low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with other functional groups or elimination pathways.

-

Choice of Borate Ester: Triisopropyl borate, B(O-iPr)₃, is frequently used as the boron source. Its bulky isopropyl groups help to prevent the formation of undesired over-alkylation products (triarylboranes).

-

Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester with an aqueous acid. This protonates the alkoxide groups, which are then eliminated to yield the free boronic acid.[15]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[16] This reaction forms a new carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, making it indispensable for synthesizing complex molecules like biaryls.[1][2]

The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][17]

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and anhydrous potassium carbonate.

-

Inerting the Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times. This is a critical self-validating step; failure to remove oxygen will deactivate the Pd(0) catalyst and halt the reaction.

-

Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water). The solvents should be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The reaction mixture will typically turn a darker color.

-

Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-16 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction & Drying: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Applications in Drug Discovery

The unique substitution pattern of this boronic acid makes it a valuable reagent for synthesizing compounds in various therapeutic areas.

-

Metabolic Blocking: The fluorine atom, particularly when positioned ortho to the coupling site, can act as a metabolic blocker. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s, which often hydroxylate aromatic rings. [18]This can increase the in-vivo half-life and bioavailability of a drug candidate. [7]* Modulating Acidity/Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of nearby basic functional groups (e.g., amines) in the final molecule. This modulation of basicity can be critical for optimizing cell permeability and avoiding off-target interactions (e.g., hERG channel binding). [19][20]* Enhancing Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) or increase the lipophilicity of the molecule, enhancing its affinity for hydrophobic pockets. [18][19]* Solubility and Conformation: The methoxymethyl group can improve aqueous solubility and provides a flexible hydrogen bond acceptor, which can be crucial for achieving a desired binding conformation within a protein target.

Safety, Handling, and Storage

As with all chemical reagents, proper handling is essential for both safety and maintaining the integrity of the compound.

-

Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [11][21][22]It may also be harmful if swallowed (H302). [11][21]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [23][24]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. [24]After handling, wash hands thoroughly. Boronic acids can be sensitive to air and moisture, which can lead to gradual decomposition (protodeboronation). While this specific compound is relatively stable, it is best practice to handle it under an inert atmosphere for reactions requiring high purity and reproducibility.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. [12]Long-term storage under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended to maximize shelf life.

Conclusion

This compound is more than just a catalogue chemical; it is a strategically designed building block that offers synthetic chemists precise control over the properties of their target molecules. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, is amplified by the presence of the fluorine and methoxymethyl substituents. These groups provide medicinal chemists with powerful tools to overcome common drug development challenges such as metabolic instability and suboptimal binding affinity. By understanding its fundamental properties, synthetic routes, and reaction mechanics, researchers can effectively harness the potential of this valuable reagent to accelerate the discovery and development of novel therapeutics and advanced materials.

References

-

Barluenga, J., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. Available at: [Link]

-

Chem-Impex (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Available at: [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Google Patents (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

- Google Patents (n.d.). Process for the preparation of substituted phenylboronic acids.

-

Inhance Technologies (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link]

-

Ismail, M. M. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry (2015). The role of fluorine in medicinal chemistry. Available at: [Link]

-

Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

Master Organic Chemistry (2015). Protecting Groups For Alcohols. Available at: [Link]

-

MDPI (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

-

Organic Chemistry Portal (n.d.). MOM Ethers. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

-

Organometallics (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link]

-

PubChem (n.d.). 2-Fluorophenylboronic acid. Available at: [Link]

-

PubChem (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Available at: [Link]

-

ResearchGate (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

-

Taylor & Francis Online (2015). The role of fluorine in medicinal chemistry. Available at: [Link]

-

Wikipedia (n.d.). Methoxymethyl ether. Available at: [Link]

-

Wiley Online Library (2009). Fluorine in Medicinal Chemistry. Available at: [Link]

-

YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. google.com [google.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 1333407-14-9|this compound|BLD Pharm [bldpharm.com]

- 12. (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. 2-Fluoro-5-methoxyphenylboronic acid | [frontierspecialtychemicals.com]

- 15. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. bionium.miami.edu [bionium.miami.edu]

- 24. cdhfinechemical.com [cdhfinechemical.com]

structure elucidation of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Title: Technical Guide: Structural Elucidation and Quality Validation of (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid

Executive Summary This technical guide provides a rigorous, self-validating framework for the structural characterization of this compound. As a functionalized fluorophenylboronic acid, this compound presents unique analytical challenges, specifically the dynamic equilibrium between the monomeric acid and its trimeric boroxine anhydride. This guide moves beyond simple spectral listing, establishing a causal link between the molecule’s electronic environment and its observed spectral data. It is designed for medicinal chemists and analytical scientists requiring absolute structural certainty prior to utilizing this reagent in high-value Suzuki-Miyaura cross-couplings.

Part 1: Structural Logic & Synthetic Context

1.1 The Connectivity Challenge The target molecule consists of a trisubstituted benzene ring. The primary challenge in elucidation is verifying the regiochemistry of the substituents relative to the fluorine atom.

-

Position 1: Boronic Acid (

) – The reactive handle. -

Position 2: Fluorine (

) – The NMR "anchor" and electronic modulator. -

Position 5: Methoxymethyl (

) – The solubilizing ether side chain.

1.2 The "Boroxine Cycle" (Critical Purity Factor) Boronic acids are rarely pure monomers in the solid state. They exist in a reversible equilibrium with their cyclic anhydride (boroxine).[1] Analytical protocols must distinguish between degradation and this thermodynamic equilibrium.

Part 2: Mass Spectrometry (Molecular Identity)[2]

2.1 Technique: Negative Mode ESI-MS

While positive mode is common, boronic acids are Lewis acids, not Brønsted bases. Negative electrospray ionization (ESI-) is superior for observing the molecular ion

2.2 The Boron Fingerprint

The definitive confirmation of a boron-containing species is the isotopic envelope. Boron exists as

-

Expected Pattern: A distinct "step" pattern in the mass spectrum. The monoisotopic peak (

) will be approximately 25% the intensity of the -

Target m/z (Monoisotopic

):-

Formula:

-

MW: 184.0 g/mol

-

Observed Ion

: 183.0 m/z

-

2.3 Artifact Management (Cone Voltage)

High cone voltages in the MS source can artificially induce dehydration, leading to the observation of the boroxine trimer

-

Protocol: Perform a cone voltage ramp (15V – 60V).[2] If the monomer signal (183 m/z) decreases while the trimer signal (approx. 497 m/z) increases, the sample is chemically pure but thermodynamically aggregating.

Part 3: NMR Spectroscopy (The Core Elucidation)

3.1 Sample Preparation (The

-

Dissolve ~10 mg sample in

or -

Crucial Step: Add 2 drops of

. This shifts the equilibrium fully toward the monomeric boronic acid species (

3.2

-

Predicted Shift:

-110 to -115 ppm (relative to -

Multiplicity: The fluorine signal will appear as a multiplet (approx. quartet-like) due to coupling with H3, H4, and H6.

-

Validation: Integration of the

signal against an internal standard (e.g.,

3.3

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H3 (Ortho to F) | ~7.0 - 7.2 | dd | Largest coupling to F; pseudo-triplet appearance common. | |

| H4 (Meta to F) | ~7.3 - 7.5 | ddd | Most complex signal due to coupling with neighbor H3, meta H6, and F. | |

| H6 (Para to F) | ~7.6 - 7.8 | dd | Deshielded by ortho-boronic acid; typically appears as a narrow doublet or singlet. | |

| -CH2- | ~4.40 | s | - | Benzylic singlet. |

| -OCH3 | ~3.30 | s | - | Methoxy singlet. |

3.4

-

C2 (attached to F): Doublet,

Hz. -

C3 (ortho): Doublet,

Hz. -

C1 (attached to B): Broad/missing due to Quadrupolar relaxation of Boron, but if visible, doublet

Hz.

Part 4: Visualization of Workflows

Figure 1: The Elucidation Logic Flow This diagram maps the decision matrix for validating the structure, ensuring no false positives from impurities.

Caption: Step-by-step analytical decision matrix for structural validation.

Figure 2: The Boroxine Equilibrium Understanding this equilibrium is vital to interpreting "extra" peaks in the NMR spectrum.

Caption: Reversible dehydration cycle between boronic acid and boroxine.

Part 5: References

-

Storey, C. M., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[1][3] University of Edinburgh Research Explorer. Available at: [Link] (Accessed via Snippet 1.8).

-

Pandiyan, P. J., et al. (2013).[2] "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods (RSC). Available at: [Link] (Accessed via Snippet 1.9).

-

Tokunaga, Y., et al. (2025). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate.[1] Available at: [Link] (Accessed via Snippet 1.14).

-

Reich, H. J. "13C NMR Coupling Constants." University of Wisconsin-Madison. Available at: [Link] (Accessed via Snippet 1.10).

-

SDSU Chemistry Dept. "11B NMR Chemical Shifts." San Diego State University. Available at: [Link] (Accessed via Snippet 1.6).

Sources

An In-depth Technical Guide to the NMR Data and Analysis of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Introduction

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough characterization of its structure and purity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the constituent atoms.

This guide will delve into the expected features of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this compound. We will explore the influence of the fluorine, methoxymethyl, and boronic acid functional groups on the chemical shifts and coupling constants, providing a predictive framework for spectral interpretation. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound contains several NMR active nuclei that provide a wealth of structural information.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| Ar-H (adjacent to B(OH)₂) | 7.6 - 7.8 | dd | ³J(H,H) ≈ 7-8, ⁴J(H,F) ≈ 4-6 | Deshielded by the electron-withdrawing boronic acid group and coupled to the adjacent aromatic proton and the fluorine atom. |

| Ar-H (adjacent to F) | 7.1 - 7.3 | t | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-10 | Influenced by the electronegative fluorine atom, showing coupling to two neighboring aromatic protons and the fluorine atom. |

| Ar-H (adjacent to CH₂OCH₃) | 7.0 - 7.2 | dd | ³J(H,H) ≈ 8-9, ⁴J(H,H) ≈ 2-3 | Shielded by the electron-donating effect of the methoxymethyl group. |

| -CH₂- | 4.4 - 4.6 | s | - | Singlet for the methylene protons. |

| -OCH₃ | 3.3 - 3.5 | s | - | Singlet for the methyl protons. |

| -B(OH)₂ | 4.5 - 6.0 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can be highly dependent on concentration and solvent. |

Predicted ¹³C NMR Spectral Analysis

The carbon NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) | Justification |

| C-B | ~130 | d | ²J(C,F) ≈ 15-25 | The ipso-carbon attached to boron is difficult to observe due to quadrupolar broadening from the boron nucleus. It will be split by the fluorine atom. |

| C-F | 160 - 165 | d | ¹J(C,F) ≈ 240-260 | Large one-bond coupling constant is characteristic of a direct C-F bond. |

| C-H (adjacent to C-F) | 115 - 120 | d | ²J(C,F) ≈ 20-30 | Shielded by the fluorine and split by it. |

| C-H (adjacent to C-CH₂OCH₃) | 128 - 132 | d | ⁴J(C,F) ≈ 2-4 | Less influenced by the fluorine atom. |

| C-CH₂OCH₃ | 138 - 142 | d | ³J(C,F) ≈ 5-10 | |

| C-H (adjacent to C-B) | 135 - 140 | d | ³J(C,F) ≈ 3-5 | Deshielded by the boronic acid group. |

| -CH₂- | 70 - 75 | s | - | |

| -OCH₃ | 55 - 60 | s | - |

Predicted ¹⁹F NMR Spectral Analysis

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[1][2]

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| Ar-F | -110 to -120 | ddd | ³J(F,H) ≈ 8-10, ⁴J(F,H) ≈ 4-6, ⁵J(F,H) ≈ 2-3 | The chemical shift is influenced by the electronic environment of the aromatic ring. It will be coupled to the neighboring aromatic protons. |

Predicted ¹¹B NMR Spectral Analysis

Boron-11 NMR is crucial for characterizing organoboron compounds.[3] The chemical shift is highly sensitive to the coordination number and the substituents on the boron atom.[4]

| Boron Assignment | Predicted Chemical Shift (ppm) | Linewidth | Justification |

| -B(OH)₂ | +28 to +32 | Broad | This chemical shift is typical for a tricoordinate arylboronic acid. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.[4] |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended.

1. Sample Preparation:

-

Solvent Selection: Boronic acids have a tendency to form cyclic anhydrides (boroxines) in non-polar, aprotic solvents, which can lead to complex and uninterpretable NMR spectra. To prevent this, it is highly recommended to use a protic solvent like methanol-d₄ or DMSO-d₆. These solvents will break up the boroxine trimers.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening from suspended solids.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic region of the ¹H spectrum.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

To confirm the B(OH)₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the B(OH)₂ protons should diminish or disappear.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the relatively low natural abundance of ¹³C and potential quadrupolar broadening of the carbon attached to boron, a longer acquisition time with a higher number of scans may be necessary.

-

-

¹⁹F NMR:

-

Acquire a standard one-pulse ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a relatively short acquisition time is usually sufficient.

-

-

¹¹B NMR:

Figure 2: Recommended workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive predictive framework for the NMR analysis of this compound. By understanding the expected chemical shifts, coupling constants, and multiplicities for the ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, researchers can confidently interpret their experimentally acquired data. The provided experimental protocol offers a robust methodology for obtaining high-quality spectra, which is crucial for the accurate structural elucidation and purity assessment of this important synthetic building block. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of substituted phenylboronic acids.

References

-

Valenzuela, F. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3764-3771. Available at: [Link]

-

Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]

-

Chen, Y. C., et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(11), 3328. Available at: [Link]

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry. Available at: [Link]

-

Madura, I. D., et al. (2018). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Journal of Molecular Structure, 1166, 439-446. Available at: [Link]

-

Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Chemical Communications, 51(85), 15586-15589. Available at: [Link]

-

Reddit discussion on recording NMR spectra for aryl boronic acids. (2017). r/chemistry. Available at: [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

[1]

Part 1: Analyte Lifecycle & Ionization Physics

Physicochemical Context

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 179897-94-0) presents a unique analytical challenge due to the interplay between its Lewis acidic boron center and the electron-withdrawing fluorine substituent.[1] Unlike stable organic amines or acids, this compound exists in a dynamic equilibrium between its monomeric acid form and its dehydrated trimeric anhydride (boroxine).

Key Molecular Characteristics:

-

Formula:

-

Monoisotopic Mass: 184.07 Da (

)[1] -

Boron Isotope Signature: The natural abundance of Boron (

: ~19.9%,

Ionization Strategy: The Lewis Acid Paradox

While many pharmaceutical intermediates are analyzed in positive electrospray ionization (ESI+), phenylboronic acids are poor proton acceptors. The boron atom is electron-deficient (Lewis acid), making Negative Electrospray Ionization (ESI-) the primary direct detection mode.

-

Primary Mechanism (ESI-): Formation of the deprotonated species

.[1]-

Observation: The acidity of the B-OH groups allows for facile deprotonation.

-

Solvent Effect: Methanol assists in ionization but can form methoxy-boronate adducts

.[1]

-

-

Secondary Mechanism (Derivatization ESI+): For trace quantification, direct ESI- can be unstable due to in-source dehydration.[1] Derivatization with a diol (e.g., pinacol) locks the boron into a stable boronate ester, which can then be ionized in ESI+ if an ionizable tag (like an amine) is added, or analyzed via APCI.

The Boroxine Artifact

A critical source of error is the in situ formation of boroxines. Under high source temperatures or concentration, three molecules of the analyte dehydrate to form a cyclic trimer (

DOT Diagram 1: Boroxine Equilibrium & Artifact Generation

Caption: Dynamic equilibrium between the monomeric analyte and its boroxine artifact, influenced by source temperature and solvent choice.

Part 2: Structural Elucidation (MS/MS Fragmentation)

The fragmentation of this compound in negative mode follows a specific energetic pathway driven by the stability of the borate anion and the strength of the aryl-boron bond.

Fragmentation Mechanics

The precursor ion

-

Primary Loss (Dehydration): The loss of water (-18 Da) is the most facile channel, often occurring in the source if "soft" conditions are not maintained.

-

Boron Moiety Cleavage: The cleavage of the

bond is less favorable than in non-fluorinated analogs due to the electronic stabilization from the fluorine ortho-position, but it eventually yields the loss of -

Side Chain Fragmentation: The methoxymethyl group is susceptible to ether cleavage, losing formaldehyde (

, -30 Da) or a methyl radical depending on the collision energy.

DOT Diagram 2: Proposed Fragmentation Pathway (ESI-)

Caption: ESI(-) fragmentation pathway showing primary dehydration and secondary skeletal cleavages.[1]

Quantitative Transitions

For MRM (Multiple Reaction Monitoring) method development, the following transitions are recommended based on signal stability:

| Precursor ( | Product ( | Collision Energy (eV) | Role |

| 183.1 ( | 165.1 | 10 - 15 | Quantifier (Most abundant, though non-specific) |

| 183.1 ( | 139.1 | 25 - 30 | Qualifier (Structural confirmation) |

| 182.1 ( | 164.1 | 10 - 15 | Isotope Validation |

Part 3: Experimental Protocol & Validation

Sample Preparation Strategy

Boronic acids bind to vicinal diols (found in sugars, RNA, and even trace contaminants in cellulose filters).

-

Container Material: Use Polypropylene (PP) or Polymethylpentene (PMP) vials.[1] Avoid borosilicate glass to prevent boron leaching or adsorption.[1]

-

Solvent System: Acetonitrile/Water (50:50) with 0.1% Ammonium Acetate.[1]

-

Avoid: Methanol (promotes methyl esterification).[1]

-

Buffer: Ammonium acetate (pH ~7) promotes the ionization of the boronate species.

-

LC-MS/MS Method Parameters

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.[1]

-

Gradient: 5% B to 95% B over 3 minutes. Boronic acids are relatively polar; retention requires high aqueous start.[1]

Mass Spectrometer (Triple Quadrupole):

-

Ion Source: ESI Negative.[1]

-

Spray Voltage: -2500 V (Lower voltage reduces discharge).[1]

-

Source Temperature: < 300°C (Critical to minimize thermal dehydration to boroxine).[1][4]

-

Curtain Gas: High flow (to prevent solvent clustering).[1]

DOT Diagram 3: Analytical Workflow

Caption: Optimized workflow emphasizing material compatibility and thermal control.

Part 4: Artifact Management & Troubleshooting

Distinguishing Artifacts

If a peak appears at

-

Diagnosis: Dilute the sample 10-fold.[1] If the ratio of Trimer/Monomer decreases significantly, the trimer is an artifact formed during ionization (concentration dependent). If the ratio remains constant, the trimer is present in the bulk sample.

Sensitivity Enhancement

If direct ESI- sensitivity is insufficient (LOD > 1 ng/mL), employ Pinacol Derivatization :

References

-

Fragmentation of Phenylboronic Acids: Title: The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Source: National Institutes of Health (NIH) / PubMed.[1] URL:[Link]

-

Boronic Acid Analysis & Artifacts: Title: Boron artifacts in mass spectrometry originating from glass bottles.[1][5][6] Source: Wiley Analytical Science.[1] URL:[Link][1]

-

High-Throughput Quantitation: Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[1][3] Source: Royal Society of Chemistry (Analytical Methods).[1] URL:[Link]

-

Derivatization Strategies: Title: In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry.[1][4] Source: National Science Foundation (NSF) / Parsonage et al. URL:[Link][1]

Sources

- 1. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. shimadzu.co.jp [shimadzu.co.jp]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

physical properties of fluorinated methoxymethyl phenylboronic acids

Topic: Strategic Fluorination and Ether Functionalization: A Technical Guide to Fluorinated Methoxymethyl Phenylboronic Acids Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Part 1: The Electronic Landscape & Physical Properties

The integration of fluorine atoms and methoxymethyl (MOM) ether groups onto a phenylboronic acid (PBA) scaffold is not merely a structural modification; it is a precise exercise in tuning Lewis acidity and lipophilicity. For drug development professionals, this scaffold represents a "Goldilocks" zone: the fluorine lowers the

Modulation and Lewis Acidity

The utility of phenylboronic acids in carbohydrate recognition (e.g., glucose sensing) and covalent inhibition (e.g., serine proteases) is governed by the ionization constant (

-

The Basal State: Unsubstituted phenylboronic acid has a

of -

The Fluorine Effect (Inductive Withdrawal): Fluorine acts as a strong

-electron withdrawing group (-

Ortho-fluorination typically drops the

to

-

-

The MOM Effect (Resonance Donation): The methoxymethyl group is an ether. Oxygen is inductively withdrawing (

) but strongly resonance donating (-

Para-MOM substitution will push electron density back into the ring, slightly raising the

and counteracting the fluorine to a degree. -

Ortho-MOM substitution introduces steric bulk and potential chelation effects, often complicating the clean electronic prediction.

-

Table 1: Comparative Electronic Properties (Estimated)

| Scaffold Type | Substituent Pattern | Approx. | Physiological State (pH 7.4) | Lewis Acidity |

| Native PBA | Phenyl-B(OH) | 8.8 | 96% Neutral | Low |

| Fluoro-PBA | o-Fluoro | 7.6 | ~40% Anionic | High |

| Difluoro-PBA | 2,6-Difluoro | 6.5 | >85% Anionic | Very High |

| MOM-Fluoro-PBA | 4-MOM-2-Fluoro | 7.9 | ~25% Anionic | Moderate |

Technical Insight: For reversible covalent drugs, a

slightly above physiological pH (e.g., 7.8–8.0) is often preferred to prevent non-specific protein binding ("stickiness") associated with highly acidic boron species. The 4-MOM-2-Fluoro motif is ideal for this balance.

Part 2: Synthesis & Structural Integrity

The synthesis of fluorinated MOM-PBAs relies heavily on Directed Ortho Metalation (DoM) . Both the fluorine atom and the MOM group are powerful directing groups, but they operate via different mechanisms (inductive acidification vs. coordination).

The DoM Workflow

The MOM group is a superior directing group (DMG) compared to fluorine due to its ability to coordinate lithium (Complex Induced Proximity Effect). However, acid-catalyzed hydrolysis of the boronic ester must be carefully managed to avoid cleaving the acid-labile MOM group.

Figure 1: Directed Ortho Metalation (DoM) strategy for synthesizing Fluorinated MOM-PBAs. Note the critical non-acidic workup step.

Stability Warning: Protodeboronation

Researchers must be vigilant regarding protodeboronation —the cleavage of the C–B bond replaced by C–H.[1][2]

-

Mechanism: Electron-deficient rings (fluorinated) are highly susceptible to base-catalyzed protodeboronation, especially at elevated temperatures or in the presence of Pd/Cu catalysts (Suzuki coupling conditions).

-

The MOM Risk: While the MOM group donates electrons (stabilizing the C–B bond against nucleophilic attack), the ortho-fluorine accelerates deboronation.

-

Protocol Adjustment: Avoid strong bases (NaOH, KOH) during cross-coupling. Use mild bases like

or

Part 3: Experimental Characterization Protocols

To validate the physical properties of your scaffold, use the following self-validating protocols.

Determination via -NMR Titration

Potentiometric titration is often inaccurate for low-solubility boronates.

Protocol:

-

Preparation: Dissolve the fluorinated MOM-PBA (5 mM) in a buffer series (phosphate/citrate) ranging from pH 4.0 to 10.0 containing 10%

. -

Acquisition: Acquire

-NMR spectra for each pH point. -

Plotting: Plot the chemical shift change (

) vs. pH. -

Calculation: Fit the data to the Henderson-Hasselbalch equation to extract the

.

Binding Affinity: Alizarin Red S (ARS) Assay

The ARS assay is the industry standard for determining the binding constant (

Figure 2: The Alizarin Red S (ARS) Reporter Assay logic. Fluorescence "Turn-Off" indicates successful binding of the target diol.

Step-by-Step ARS Protocol:

-

Buffer: Prepare 0.1 M phosphate buffer (pH 7.4).

-

Reporter Mix: Mix ARS (

M) and Fluorinated MOM-PBA ( -

Titration: Add the diol of interest (analyte) in increasing concentrations.

-

Measurement: Monitor absorbance at 460 nm (decrease) or fluorescence (Ex 468 nm / Em 572 nm).

-

Analysis: Use the Benesi-Hildebrand method to calculate the binding constant (

).

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Spring, D. R., & Anslyn, E. V. (2001). "Alizarin Red S as a general optical reporter for studying the binding of boronic acids with carbohydrates." Chemical Communications.[4] Link

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link

-

Snieckus, V. (1990).[5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link

Sources

- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: Safety & Handling of (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid

This technical guide details the safety, handling, and experimental integration of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 406482-19-7). It is designed for medicinal chemists and process engineers who require actionable, high-level protocols beyond standard Safety Data Sheets (SDS).

Chemical Identity & Strategic Significance

This compound is a bifunctional building block used primarily in the synthesis of fluorinated biaryl scaffolds. Its structural utility lies in two key features:

-

Ortho-Fluorine Substituent: Enhances metabolic stability (blocking P450 oxidation sites) and modulates the lipophilicity (LogP) of the final drug candidate.

-

Methoxymethyl (MOM) Ether: A robust protecting group for the benzylic alcohol, stable under basic cross-coupling conditions but cleavable under specific acidic conditions.

Chemical Structure Context:

-

Molecular Formula: C

H -

Molecular Weight: 183.97 g/mol

-

Physical State: White to off-white solid (often exists as a mixture with its boroxine anhydride).

Hazard Identification & Risk Assessment

While often classified as a standard irritant, the combination of the boronic acid moiety and the fluorinated core necessitates a nuanced risk assessment.

GHS Classification (H-Codes)

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Toxicological Mechanisms

-

Boron Toxicity: Systemic absorption of boronic acids can lead to testicular toxicity and developmental defects in animal models. The boronic acid moiety reversibly binds to serine proteases and can inhibit certain enzymes.[3]

-

Fluorine Bioactivity: The C-F bond is metabolically stable, but thermal decomposition can release hydrogen fluoride (HF) gas, posing an immediate respiratory threat in fire scenarios.

Diagram 1: Safety Decision Matrix

A logic flow for selecting PPE based on operational scale and physical state.

Caption: Decision matrix for PPE selection. Solid handling requires respiratory protection due to irritant dust potential.

Storage & Stability: The Boroxine Equilibrium

A critical handling error with aryl boronic acids is assuming they are 100% pure monomer. In reality, they exist in a reversible equilibrium with their cyclic trimeric anhydride (boroxine).

The Dehydration Mechanism

This compound will spontaneously dehydrate under dry or vacuum conditions to form a boroxine. This alters the stoichiometry of your reaction.

-

Monomer (Active): Required for transmetallation in Suzuki coupling.

-

Boroxine (Latent): Must be hydrolyzed back to the monomer in situ using water/base.

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Humidity: Keep container tightly sealed. While humidity promotes monomer formation, excessive moisture can lead to protodeboronation (cleavage of the C-B bond), especially given the electron-withdrawing fluorine atom.

-

Long-term: If stored for >6 months, re-analyze via

H NMR. A shift in the aromatic peaks or loss of the B-OH signal indicates significant boroxine formation.

Diagram 2: Boroxine Equilibrium & Stability

Visualizing the dynamic state of the reagent during storage vs. reaction.

Caption: The reversible dehydration cycle. For accurate stoichiometry, assume commercial samples contain variable amounts of boroxine.

Experimental Workflow: Suzuki-Miyaura Coupling

The this compound scaffold presents a specific chemoselectivity challenge: the Methoxymethyl (MOM) ether .

Critical Chemistry Constraint:

-

Base Stability: The MOM group is stable to the carbonate/phosphate bases typically used in Suzuki coupling (e.g., K

CO -

Acid Sensitivity: The MOM group hydrolyzes in acidic media (e.g., 1M HCl, TFA). Do not use acidic washes during the workup if you intend to retain the protecting group.

Optimized Coupling Protocol

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.2–1.5 equiv) Note: Excess accounts for boroxine content.

-

Catalyst: Pd(dppf)Cl

·DCM (3–5 mol%) -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1) Water is essential to hydrolyze the boroxine.

Step-by-Step Methodology:

-

Charge: Add aryl halide, boronic acid, and base to the reaction vessel.

-

Inert: Seal and purge with N

or Ar for 5 minutes. -

Catalyst: Add Pd catalyst quickly under positive inert gas pressure.

-

Solvent: Add degassed solvent mixture.

-

Reaction: Heat to 80–90°C. Monitor via LCMS.

-

Workup (Crucial):

-

Cool to RT.

-

Dilute with EtOAc.

-

Wash: Use saturated NH

Cl (mildly acidic, pH ~5-6) or Water/Brine. Avoid 1M HCl , which may cleave the MOM ether. -

Dry over Na

SO

-

Diagram 3: Workflow with Safety Checkpoints

A process flow emphasizing the protection of the MOM group and safety steps.

Caption: Experimental workflow highlighting the critical workup decision to prevent accidental deprotection of the MOM ether.

Waste Disposal & Emergency Response

Disposal

-

Solid Waste: Dispose of as hazardous chemical waste. Do not mix with oxidizers.

-

Aqueous Waste: Aqueous layers from the reaction will contain boron and fluoride salts. These must be segregated from standard organic waste streams if local regulations require specific boron treatment.

Emergency Procedures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.

-

Skin Contact: Wash with soap and water.[2][5] Boronic acids can be sticky; use a surfactant-based soap.

-

Spill: Dampen the solid with a chemically inert solvent (e.g., PEG-400 or water) to prevent dust formation before sweeping.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24881669, (2-Fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for MOM group stability).

Sources

Advanced Architectures of Substituted Phenylboronic Acids: From Synthesis to Therapeutic Application

Executive Summary

Substituted phenylboronic acids represent a unique class of Lewis acids that bridge the gap between synthetic utility and biological functionality. Unlike rigid carbon scaffolds, the empty p-orbital on the boron atom confers dynamic reversibility, enabling applications ranging from palladium-catalyzed cross-couplings to glucose sensing and proteasome inhibition. This technical guide dissects the physicochemical nuances, synthetic rigor, and mechanistic pathways that define their utility in modern drug development and materials science.

Physicochemical Fundamentals & Electronic Modulation

The utility of phenylboronic acids is governed by their Lewis acidity, which is tunable via aromatic substitution. The boron atom exists in a trigonal planar geometry (

The Hammett-Acidity Correlation

The

Table 1: Electronic Impact on

Protodeboronation: The Stability Limit

A critical failure mode in both synthesis and storage is protodeboronation , where the C-B bond is cleaved by a proton, yielding the parent arene. This reaction is base-catalyzed and accelerated by metal salts.

-

Mechanism: Base attack forms the boronate anion. If the aryl ring contains strong EWGs, the C-B bond weakens, facilitating ipso-protonation and subsequent cleavage.

-

Mitigation: Store electron-deficient boronic acids as MIDA boronates or trifluoroborate salts until use.

Synthetic Methodology: Lithium-Halogen Exchange[1][2]

While transition metal-catalyzed borylation is popular for complex substrates, Lithium-Halogen Exchange remains the gold standard for preparing high-purity substituted phenylboronic acids from aryl halides. It provides kinetic control that is often superior to Grignard pathways.

Protocol: Synthesis of 4-Methoxyphenylboronic Acid

Objective: Conversion of 4-bromoanisole to 4-methoxyphenylboronic acid via low-temperature lithiation.

Reagents:

-

4-Bromoanisole (1.0 equiv)

-

-Butyllithium (

-

Triisopropyl borate (

, 1.2 equiv) -

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2 M)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Solvation: Add anhydrous THF (concentration ~0.5 M relative to substrate) and 4-bromoanisole.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration. Critical: Failure to cool adequately will result in Wurtz coupling side-products.

-

Lithiation: Add

-BuLi dropwise via syringe pump over 20 minutes. The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure complete Lithium-Halogen exchange. -

Electrophile Trapping: Add Triisopropyl borate dropwise. The bulky isopropyl groups prevent multiple additions (formation of borinic acids).

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C) over 1 hour. This forms the lithium triisopropyl arylboronate species.

-

Hydrolysis: Quench the reaction with 2 M HCl. Stir vigorously for 30 minutes. This hydrolyzes the boronate ester to the free boronic acid.

-

Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over

, and concentrate. Recrystallize from water/acetonitrile for high purity.

The Suzuki-Miyaura Cross-Coupling[3][4][5][6]

The Suzuki-Miyaura reaction is the premier application of phenylboronic acids. The mechanism is a cycle of oxidative addition, transmetallation, and reductive elimination. The transmetallation step is the most complex and is heavily influenced by the boronic acid's speciation (acid vs. boronate).

Mechanistic Pathway

The "Boronate Pathway" is the generally accepted mechanism under basic conditions. The base (e.g.,

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical entry of the activated boronate species during transmetallation.

Molecular Recognition: Diol Sensing

Phenylboronic acids reversibly bind 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is the foundation of non-enzymatic glucose sensing.

Binding Mechanism & pKa Shift

The binding affinity is pH-dependent. The formation of the cyclic ester increases the Lewis acidity of the boron center. Consequently, the

-

At physiological pH (7.4): Free phenylboronic acid (

) is neutral and trigonal. Upon binding glucose, the -

Signal Transduction: This ionization can trigger fluorescence (via suppression of Photoinduced Electron Transfer, PET) or swelling in hydrogels (via charge repulsion).

Figure 2: The glucose binding equilibrium. The shift in geometry and acidity upon ester formation is the switch that enables sensing at physiological pH.

Therapeutic Applications: Proteasome Inhibition[7][8][9][10]

In medicinal chemistry, the boronic acid moiety acts as a "warhead" for serine/threonine proteases. The most prominent example is Bortezomib (Velcade), used in multiple myeloma treatment.[1]

Mechanism of Action

Bortezomib is a dipeptide boronic acid analogue.[2][3] The boron atom forms a reversible, high-affinity tetrahedral complex with the hydroxyl group of the N-terminal Threonine (Thr1) residue in the catalytic active site of the 26S proteasome.

-

Selectivity: The boron atom mimics the transition state of peptide bond hydrolysis but forms a stable adduct that blocks the proteasome's proteolytic function.

-

Consequence: Accumulation of ubiquitinated proteins leads to cell cycle arrest and apoptosis, particularly in plasma cells which have high protein synthesis loads.

References

-

Correlation of the pKa values of monosubstituted phenylboronic acids. ResearchGate. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh Research Explorer. [Link]

-

Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]

-

Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI Biosensors. [Link]

-

Bortezomib: Mechanism of Action. National Institutes of Health (PubChem). [Link]

Sources

discovery and history of ortho-fluoro boronic acids

The "Ortho-Fluoro Paradox" represents one of the most instructive chapters in modern organometallic chemistry. It describes a class of compounds—ortho-fluoro phenylboronic acids —that are highly coveted in drug discovery for their metabolic stability and bioisosteric properties, yet are notoriously difficult to synthesize and isolate due to rapid protodeboronation.

This technical guide details the mechanistic underpinnings of this instability, the historical evolution of stabilization strategies (specifically MIDA boronates), and the modern protocols required to utilize these transient species effectively.

Part 1: The Ortho-Fluoro Paradox & Mechanistic Failure Modes

The Discovery of Instability

Early attempts to synthesize 2-fluorophenylboronic acid revealed a frustration common to organoboron chemistry: the compound decomposed upon isolation. Unlike its meta- or para- isomers, the ortho-fluoro variant suffers from accelerated protodeboronation —the cleavage of the C–B bond by a proton (usually from water or solvent) to yield the hydro-deboronated arene (fluorobenzene).

Mechanistic Deep Dive: Why the C–B Bond Breaks

The instability is not random; it is driven by specific electronic effects exacerbated by the ortho-substituent.

-

The Boronate Anion Intermediate: Under the basic conditions typically required for Suzuki-Miyaura coupling, the boronic acid (

) is converted to the boronate anion ( -

The Ortho-Fluoro Effect:

-

Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density from the ring, normally stabilizing the anion. However, at the ortho position, it creates a high local dipole.

-

Lone Pair Repulsion: The fluorine lone pairs destabilize the transition state for transmetalation while simultaneously lowering the activation energy for protonation at the ipso-carbon.

-

Ipso-Protonation: The rate-determining step is the protonation of the carbon attached to boron. The ortho-fluorine stabilizes the developing negative charge at the ipso-carbon during C–B bond cleavage, accelerating decomposition by orders of magnitude compared to non-fluorinated analogs.

-

Visualization: The Protodeboronation vs. Protection Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal protodeboronation, highlighting how MIDA ligands intervene.

Caption: Kinetic competition between rapid protodeboronation (top path) and MIDA-protected slow release (bottom path).

Part 2: Historical Evolution of Stabilization Strategies

The history of ortho-fluoro boronic acids is defined by the transition from "isolation attempts" to "masked equivalents."

The Era of In Situ Generation (1990s - Early 2000s)

Initially, chemists avoided isolation entirely. The dominant strategy involved Lithiation-Borylation at cryogenic temperatures (-78°C).

-

Method: An ortho-fluoro aryl halide is lithiated (Li-Hal exchange) and trapped with a borate ester (e.g.,

). -

Limitation: The resulting "ate" complex had to be used immediately in a one-pot protocol. Warming the reaction mixture often led to decomposition before the cross-coupling partner could react.

The MIDA Revolution (2007 - Present)

The definitive solution arrived with the work of Martin D. Burke at the University of Illinois. Burke recognized that the lability of the C–B bond was linked to the empty p-orbital on the boron atom (Lewis acidity).

-

The Innovation: By complexing the boron with N-methyliminodiacetic acid (MIDA) , the hybridization changes from

to -

The "Slow Release" Concept: MIDA boronates are stable on the benchtop but hydrolyze slowly in the presence of mild aqueous base (e.g.,

). This releases the active boronic acid at a rate slower than the decomposition rate but fast enough for the palladium catalyst to intercept it.

Part 3: Technical Protocols & Methodologies

The following protocols are designed for high reproducibility in a drug discovery setting.

Synthesis of 2-Fluoro Phenyl MIDA Boronate

Objective: To synthesize a stable surrogate for the unstable 2-fluorophenylboronic acid.

Reagents:

-

2-Fluorophenylboronic acid (freshly generated or commercial if available)

-

Solvent: DMSO/Toluene (10:1)

Protocol:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 2-fluorophenylboronic acid (1.0 equiv) and MIDA (1.2 equiv) to the flask.

-

Solvent: Add DMSO and Toluene. The Toluene acts as an azeotropic agent to remove water generated during condensation.

-

Reflux: Heat the mixture to reflux (approx. 115°C) for 12–16 hours. The removal of water drives the equilibrium toward the MIDA ester.

-

Workup: Cool to room temperature. The reaction mixture is often poured into water/ether. The MIDA boronate is typically soluble in organic solvents like EtOAc but insoluble in ether/water, allowing for precipitation or extraction.

-

Purification: Unlike the parent acid, the MIDA boronate is silica-gel stable . Purify via standard flash chromatography (eluent: EtOAc/Acetone).

"Slow-Release" Cross-Coupling Protocol

Objective: To couple the 2-fluoro MIDA boronate with an aryl chloride, avoiding protodeboronation.

Reagents:

-

2-Fluoro MIDA Boronate (1.5 equiv)

-

Aryl Chloride (1.0 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) -

Base:

(3.0 M aqueous solution, 5.0 equiv) -

Solvent: Dioxane

Workflow:

-

Degassing: Heavily degas the Dioxane and aqueous base solution (sparge with Argon for 15 mins). Oxygen promotes oxidative homocoupling and decomposition.

-

Assembly: In a sealed tube, combine the MIDA boronate, aryl chloride, Pd source, and ligand.

-

Activation: Add the solvent and aqueous base.

-

Reaction: Heat to 60°C.

-

Mechanism Note: At 60°C with mild base, the MIDA ligand slowly hydrolyzes. The concentration of free 2-fluorophenylboronic acid never rises high enough to favor second-order decomposition pathways, but the high reactivity of the Pd-SPhos system ensures immediate transmetalation.

-

-

Monitoring: Monitor by LCMS. Look for the disappearance of the aryl chloride. The MIDA boronate will show as a distinct peak; the free boronic acid is usually not observed due to rapid turnover.

Comparative Stability Data

The table below summarizes the half-life (

| Species | Substituent Position | Stability Rating | |

| Phenylboronic Acid | None | > 2 weeks | High |

| 4-Fluorophenylboronic Acid | Para | ~ 1 week | Moderate |

| 2-Fluorophenylboronic Acid | Ortho | < 15 minutes | Critical Instability |

| 2-Fluoro MIDA Boronate | Ortho | Indefinite (Solid state) | Excellent |

| 2,6-Difluorophenylboronic Acid | Di-Ortho | < 1 minute | Extreme Instability |

Part 4: Applications in Drug Discovery

The ortho-fluoro motif is not merely a synthetic curiosity; it is a functional tool in medicinal chemistry.

-

Metabolic Blocking: Placing a fluorine at the ortho-position of a biaryl system blocks the metabolically labile sites (P450 oxidation), extending the half-life of the drug candidate.

-

Conformational Locking: The ortho-fluorine introduces a steric clash and an electrostatic repulsion with the adjacent ring, twisting the biaryl system out of planarity. This can be exploited to lock a molecule into a bioactive conformation that fits a specific receptor pocket.

-

Bioisosterism: The size of fluorine (Van der Waals radius ~1.47 Å) is close to hydrogen (1.20 Å) but with vastly different electronics, allowing for "Fluorine Scans" to modulate pKa and lipophilicity without drastically changing steric bulk.

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

-

Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). "Electrophilic Displacement Reactions: XV. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids." Canadian Journal of Chemistry. [Link]

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]

-

Fier, P. S., & Hartwig, J. F. (2012). "Copper-Mediated Oxidative Trifluoromethylation of Aryl- and Alkenylboronic Acids." Journal of the American Chemical Society. [Link]

Sources

Electronic Properties of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Executive Summary: The "Activated" Building Block

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 1333407-14-9) represents a distinct class of "activated" arylboronic acids used in high-value C-C bond formation.[1] Unlike simple phenylboronic acids, this scaffold possesses a unique electronic duality:

-

Lewis Acidity Enhancement: The ortho-fluorine atom significantly lowers the pKa of the boronic acid moiety, facilitating rapid boronate "ate" complex formation under mild basic conditions.

-

Protodeboronation Susceptibility: The same electronic activation that accelerates cross-coupling also lowers the activation energy for C-B bond cleavage (protodeboronation), necessitating precise control over reaction pH and temperature.[1]

This guide provides the mechanistic insights and optimized protocols required to harness the reactivity of this molecule while suppressing its decomposition.

Molecular Architecture & Electronic Landscape

The reactivity of this molecule is dictated by the interplay between the ortho-fluorine substituent, the meta-methoxymethyl group, and the boron center.

Substituent Effects and Hammett Parameters

| Position | Substituent | Electronic Effect | Hammett | Impact on Boron Center |

| C-2 (Ortho) | Fluorine (-F) | Strong Inductive Withdrawal (-I) | N/A (Ortho effect dominates) | Increases Lewis Acidity: Draws electron density away from Boron, making it more electrophilic.[1] Steric/Interaction: Potential intramolecular B-O-H[2][3]···F hydrogen bonding. |

| C-5 (Meta) | Methoxymethyl (-CH2OMe) | Weak Inductive Withdrawal (-I) | Minimal Resonance: The methylene spacer (-CH2-) breaks conjugation between the oxygen lone pair and the aromatic ring.[1] The effect is purely inductive and minor.[1] |

The Ortho-Fluorine Effect

The defining feature of this molecule is the fluorine atom at the C-2 position.

-

pKa Shift: Unsubstituted phenylboronic acid has a pKa of ~8.[1][3]8. The electron-withdrawing nature of the ortho-fluorine stabilizes the anionic boronate form (Ar-B(OH)3-), lowering the pKa to the 7.2 – 7.6 range .[1]

-

Implication: This molecule exists as the reactive boronate anion at physiological pH (7.[1]4) and under mild basic conditions (e.g., K3PO4), allowing for coupling reactions to proceed without harsh alkoxide bases.[1]

Visualization of Electronic Vectors

Figure 1: Electronic vectors influencing the reactivity of this compound.[1] The ortho-fluorine is the dominant electronic driver.

Critical Reactivity Profile: The Suzuki-Miyaura Context[4]

For researchers, the primary challenge with this compound is the competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

The "Ate" Complex Advantage

In the Suzuki catalytic cycle, the boronic acid must first react with a base to form a boronate "ate" complex (Ar-B(OH)3-) before it can transfer the aryl group to the Palladium center.

-

Mechanism: Due to the high Lewis acidity (low pKa) induced by the ortho-F, this "ate" complex forms very readily, even with weak bases like carbonates or phosphates.

-

Benefit: This allows for rapid cross-coupling at lower temperatures, preserving sensitive functional groups.[1]

The Protodeboronation Trap

However, the same electronic withdrawal that stabilizes the "ate" complex also stabilizes the transition state for C-B bond cleavage.

-

Mechanism: In the presence of water and heat, the C-B bond can hydrolyze, releasing the arene (1-fluoro-4-(methoxymethyl)benzene) and boric acid. This is often catalyzed by the metal center or high pH.[1]

-

Risk Factor: High.[1] Ortho-fluoro boronic acids are among the most labile substrates.[1]

Figure 2: Competing pathways.[1] Success depends on accelerating Transmetallation (Green) over Protodeboronation (Red).[1]

Experimental Protocol: "Self-Validating" Suzuki Coupling

This protocol is designed to mitigate protodeboronation by using a non-aqueous base system or a controlled-release base system .[1]

Optimized Protocol for Labile Ortho-Fluoro Boronic Acids[1]

Objective: Couple this compound with an aryl bromide/chloride.

Reagents:

-